![molecular formula C11H14BrNO4 B2651308 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide CAS No. 838904-26-0](/img/structure/B2651308.png)
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material sciences. This compound is synthesized through a multi-step process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which play a role in inflammation and cancer progression. In agriculture, 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide inhibits the growth of weeds by interfering with their ability to produce energy through photosynthesis. In material sciences, this compound acts as a flame retardant by releasing gases that suppress the combustion process.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide vary depending on its application. In medicine, this compound has been shown to reduce inflammation and inhibit the growth of certain tumors. In agriculture, 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide selectively inhibits the growth of weeds without affecting the growth of crops. In material sciences, this compound acts as a flame retardant by suppressing the combustion process.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide in lab experiments include its high purity and specificity for certain enzymes and biological processes. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide. In medicine, further studies are needed to determine its potential as a therapeutic agent for inflammation and cancer. In agriculture, research is needed to optimize its herbicidal properties and minimize its potential harm to non-target organisms. In material sciences, research is needed to develop more efficient and effective flame retardant polymers using this compound. Overall, further research is needed to fully understand the potential applications and limitations of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide in various fields of scientific research.
Synthesis Methods
The synthesis of 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide involves a multi-step process that starts with the reaction of 2-bromo-6-ethoxyphenol with paraformaldehyde in the presence of a base to form 2-bromo-6-ethoxy-4-(hydroxymethyl)phenol. This intermediate is then reacted with acetic anhydride and a base to form the final product, 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide. The synthesis process has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide has potential applications in various fields of scientific research. In medicine, this compound has been studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. In agriculture, 2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide has been studied for its herbicidal properties. It has been shown to selectively inhibit the growth of certain weeds without affecting the growth of crops. In material sciences, this compound has been studied for its potential use as a flame retardant in polymers.
properties
IUPAC Name |
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4/c1-2-16-9-4-7(5-14)3-8(12)11(9)17-6-10(13)15/h3-4,14H,2,5-6H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLAWPNBPIBDBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B2651225.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2651229.png)
![N-(2-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2651234.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2651236.png)
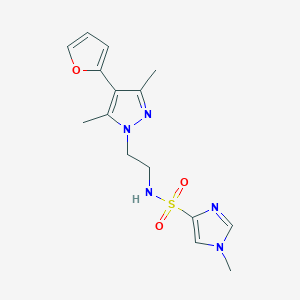
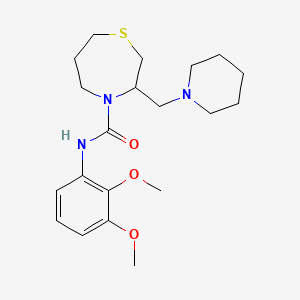
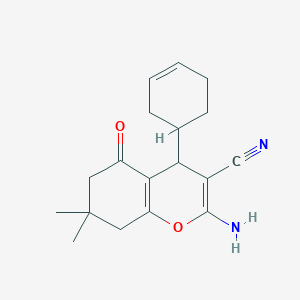
![Methyl 3-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]-4-methoxybenzoate](/img/structure/B2651241.png)
![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2651242.png)
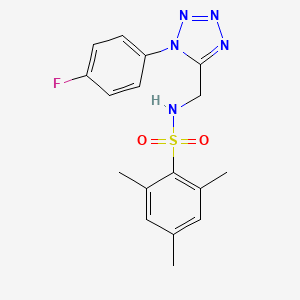

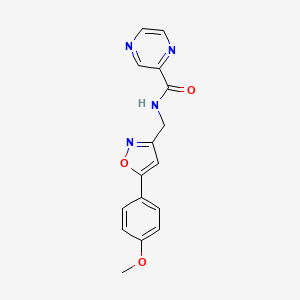

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-chlorophenyl)methanone](/img/structure/B2651248.png)